8-((2,5-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
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Description
8-((2,5-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C22H28N2O7S2 and its molecular weight is 496.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component in the necroptosis signaling pathway, a type of programmed cell death involved in various pathophysiological disorders .
Mode of Action
The compound interacts with RIPK1 by inserting its benzyl groups into the bottom of a deep hydrophobic pocket, forming T-shaped π–π interactions with His136 . This interaction inhibits RIPK1, thereby disrupting the necroptosis signaling pathway .
Biochemical Pathways
The inhibition of RIPK1 affects the necroptosis signaling pathway, which involves other proteins such as RIPK3 and mixed lineage kinase domain-like protein (MLKL) pseudokinase . The disruption of this pathway can influence various biological processes, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Result of Action
By inhibiting RIPK1 and disrupting the necroptosis signaling pathway, the compound can potentially prevent or mitigate the effects of diseases related to this pathway . This includes various inflammatory, neurodegenerative, infectious, and malignant diseases .
Properties
IUPAC Name |
8-(2,5-dimethoxyphenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7S2/c1-17-4-7-19(8-5-17)32(25,26)24-14-15-31-22(24)10-12-23(13-11-22)33(27,28)21-16-18(29-2)6-9-20(21)30-3/h4-9,16H,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXMARMKTXGJLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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